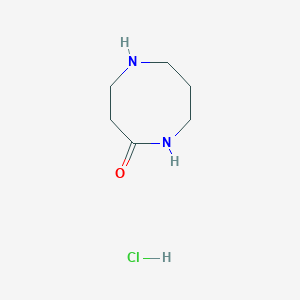

1,5-Diazocan-2-one hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-diazocan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c9-6-2-5-7-3-1-4-8-6;/h7H,1-5H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKBDDCLAWYMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC(=O)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Diazocan 2 One Hydrochloride

Classical and Established Cyclization Strategies

The construction of the 1,5-diazocan-2-one (B1629719) ring system is predominantly achieved through intramolecular reactions, where a linear precursor is induced to form the cyclic amide (lactam). These strategies can be broadly categorized into direct ring-closure reactions and syntheses involving rearrangements.

Intramolecular Ring-Closure Reactions

Intramolecular ring-closure reactions are the most direct approach to the 1,5-diazocan-2-one skeleton. These methods involve the formation of a key amide bond within a precursor molecule that already contains the requisite atoms for the eight-membered ring.

Intramolecular reductive amination is a recognized strategy for the formation of cyclic amines and is cited in reviews as a potential pathway to the 1,5-diazocan-2-one core. nih.gov This approach would typically involve a linear precursor containing both a carbonyl group (aldehyde or ketone) and a primary or secondary amine, separated by an appropriate spacer. The reaction proceeds via the in situ formation of a cyclic iminium ion intermediate, which is then reduced to the corresponding cyclic amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group.

While this method is theoretically sound and mentioned as a synthetic option in chemical literature, specific, well-documented examples of its application for the direct synthesis of the parent 1,5-diazocan-2-one ring were not prominently found in a review of available scientific literature. nih.gov

Intramolecular Amine Acylation: This classical approach, also known as lactamization, is a cornerstone of cyclic amide synthesis. The strategy relies on the cyclization of a linear ζ-amino acid or its activated ester derivative. The terminal amine nucleophile attacks the activated carboxylic acid at the other end of the molecule to form the eight-membered ring. The success of this method often depends on the use of high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization and the choice of an effective coupling agent to activate the carboxylic acid.

A notable example involves the synthesis of a saturated chiral diazocanone. researchgate.net The precursor, a ζ-amino acid, was treated with the peptide coupling reagent BOP (Benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate) to facilitate the cyclization, affording the target 1,5-diazocan-2-one in a nearly quantitative yield. researchgate.net Conversely, attempts to cyclize the corresponding amino ester via alkoxide-promoted transamidation were unsuccessful, highlighting the critical role of the activation method. researchgate.net

| Precursor Type | Coupling Reagent | Product | Yield | Ref |

| ζ-Amino Acid | BOP | Saturated 1,5-diazocan-2-one | ~100% | researchgate.net |

| ζ-Amino Ester | NaOMe | No Product | 0% | researchgate.net |

Strain Release-Driven Transamidation Techniques: A more modern and specialized approach involves leveraging ring strain to drive the formation of the diazocanone ring. One such technique is the metal-templated, strain release-driven intramolecular nucleophilic addition of amines to cyclopropenes. nih.govrsc.org In this methodology, a linear precursor containing a sulfonamide and a tethered cyclopropene (B1174273) moiety undergoes an 8-exo-trig cyclization. The high ring strain of the cyclopropene provides a thermodynamic driving force for the reaction. The sulfonamide acts as both an activating and stabilizing group for this transformation. nih.govrsc.org This method has been shown to produce excellent yields of the corresponding eight-membered cyclic products. rsc.org

| Precursor | Catalyst/Template | Key Process | Yield | Ref |

| Sulfonamide-tethered cyclopropene | Potassium Cations | 8-exo-trig nucleophilic addition | Excellent | rsc.org |

The intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction is another potential strategy for the synthesis of the 1,5-diazocan-2-one ring system, particularly for derivatives fused to an aromatic ring. nih.gov This reaction involves a nucleophilic attack by an amine on an electron-deficient aromatic ring that bears a suitable leaving group (such as a halide). The aromatic ring must be activated by strongly electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.

For the formation of a 1,5-diazocan-2-one, the precursor would be a molecule containing both the nucleophilic amine and the activated aromatic ring, positioned to allow for an intramolecular cyclization. Although SNAr reactions are widely used in medicinal chemistry, and reviews cite this as a viable method for diazocanone synthesis, specific examples detailing the formation of the 1,5-diazocan-2-one core via an intramolecular SNAr reaction are not extensively detailed in the surveyed literature. nih.gov

Rearrangement-Based Syntheses

Rearrangement reactions provide an alternative and powerful route to cyclic systems, often allowing for the construction of rings that are difficult to access through direct cyclization.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. When applied to a cyclic ketoxime, the reaction results in a ring expansion, yielding a lactam. This strategy has been successfully applied to the synthesis of fused 1,5-diazocin-2-one systems. researchgate.net

In a reported synthesis, a 4-azepinone derivative is first converted to its corresponding oxime by treatment with hydroxylamine (B1172632) hydrochloride. researchgate.net This oxime then undergoes a Beckmann rearrangement, which facilitates the insertion of the nitrogen atom into the ring, thereby expanding the seven-membered azepinone into the eight-membered diazocinone skeleton. This method is particularly useful for creating complex, fused-ring systems containing the diazocanone core. researchgate.net

| Starting Material | Key Intermediate | Rearrangement | Product | Ref |

| 4-Azepinone | 4-Azepinone Oxime | Beckmann Rearrangement | Fused Isoindolodiazocinone | researchgate.net |

Fragmentation of Bicyclic Precursors (e.g., 1,5-Diazabicyclo[3.3.1]nonan-2-ones)

One established approach to synthesizing the 1,5-diazocan-2-one core involves the fragmentation of bicyclic precursors, specifically 1,5-diazabicyclo[3.3.1]nonan-2-ones. semanticscholar.orgrsc.orgresearchgate.net This method leverages the release of ring strain in the bicyclic system to drive the formation of the desired eight-membered ring. The strategic placement of functional groups within the bicyclic precursor allows for a controlled cleavage of one of the rings, leading to the expansion into the diazocanone structure. This retro-synthetic strategy provides a reliable pathway to the target molecule, overcoming some of the kinetic and thermodynamic hurdles associated with direct cyclization of a linear precursor.

Reductive N-N Scission of Pyrazolo-Pyrazolones

Another effective synthetic route is the reductive N-N scission of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-ones. semanticscholar.orgrsc.orgresearchgate.net This method relies on the cleavage of the nitrogen-nitrogen bond within a fused bicyclic system. The reduction of this bond, often achieved with reagents like zinc in acetic acid, aluminum amalgam, or sodium in liquid ammonia (B1221849), leads to the opening of one of the pyrazole (B372694) rings and the formation of the 1,5-diazocan-2-one skeleton. rsc.org The choice of reducing agent can be critical in achieving a successful and clean transformation. rsc.org This approach has proven to be a valuable tool for accessing the diazocanone core structure.

| Precursor Type | Key Transformation | Reagents/Conditions | Reference(s) |

| 1,5-Diazabicyclo[3.3.1]nonan-2-ones | Ring Fragmentation | Varies depending on substrate | semanticscholar.orgrsc.orgresearchgate.net |

| Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-ones | Reductive N-N Bond Cleavage | Zinc/Acetic Acid, Aluminum Amalgam, Sodium/Liquid Ammonia | semanticscholar.orgrsc.orgresearchgate.netrsc.org |

Metal-Catalyzed and Organocatalytic Approaches

Modern synthetic chemistry has increasingly turned to metal-catalyzed and organocatalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of 1,5-diazocan-2-one and its derivatives has benefited significantly from these advancements.

Metal-Templated Cyclizations

Metal-templated cyclizations offer a powerful strategy for overcoming the challenges of forming medium-sized rings. By coordinating to functional groups within a linear precursor, a metal center can pre-organize the molecule into a conformation that favors the desired ring-closing reaction. This templating effect lowers the activation energy of the cyclization and can control the stereochemical outcome.

A novel application of metal-templated cyclization involves the intramolecular nucleophilic addition of a tethered sulfonamide to a cyclopropene moiety. semanticscholar.orgrsc.org This strain release-driven 8-exo-trig cyclization is facilitated by the chelation of a metal cation, such as potassium, which activates the sulfonamide and brings it into proximity with the cyclopropene double bond. semanticscholar.orgrsc.org This method provides a facile assembly of the 1,5-diazocan-2-one ring system. rsc.org The sulfonamide group serves as both an activating and a stabilizing functional group in this transformation. rsc.orgrsc.org

| Activating Group | Key Transformation | Metal Template | Reference(s) |

| Sulfonamide | Intramolecular Nucleophilic Addition | Potassium Cation | semanticscholar.orgrsc.org |

Rhodium catalysis has emerged as a versatile tool for the synthesis of azocanes, including the 1,5-diazocan-2-one framework, through cycloaddition-fragmentation strategies. nih.govacs.orgnih.gov These methods provide a modular and direct entry into functionalized eight-membered nitrogen-containing heterocycles. nih.govacs.org

A key feature of these rhodium-catalyzed reactions is the directed generation of rhodacyclopentanone intermediates. nih.govacs.orgnih.gov Starting from readily available N-cyclopropylacrylamides, exposure to a cationic rhodium(I) catalyst system under a carbon monoxide atmosphere leads to the regioselective insertion of rhodium and CO into a proximal C-C bond of the cyclopropane (B1198618) ring. nih.govacs.orgbris.ac.uk This directed insertion is controlled by a carbonyl-based N-protecting group. nih.gov The resulting rhodacyclopentanone is a crucial intermediate that can then undergo further transformations. Subsequent insertion of the tethered alkene component into the rhodacyclopentanone, followed by fragmentation, ultimately yields the desired azocane (B75157) product. nih.govacs.orgbris.ac.uk This process is equivalent to a formal (7+1) cycloaddition-tautomerization sequence. nih.govrsc.org

| Precursor | Catalyst System | Intermediate | Key Transformation | Product | Reference(s) |

| N-cyclopropylacrylamides | Cationic Rh(I)/Phosphine Ligand/CO | Rhodacyclopentanone | Alkene Insertion and Fragmentation | Azocane | nih.govacs.orgnih.govbris.ac.uk |

Rhodium-Catalyzed Cycloaddition–Fragmentation Strategies for Azocanes

Investigation of Alkene Insertion Reversibility

The migratory insertion of an alkene into a metal-carbon bond is a fundamental step in many palladium-catalyzed reactions. nih.gov Understanding the reversibility of this insertion is crucial for optimizing reaction conditions and controlling product distribution. In the context of synthesizing diazocanone structures, palladium-catalyzed intramolecular cyclization reactions are often employed.

Mechanistic studies have shown that the insertion of certain cyclic olefins, such as 2-norbornene, into palladium-aryl bonds can be reversible. nih.gov For instance, heating a norbornyl Pd(II) complex in the presence of an alkyne led to the formation of a product that resulted from the deinsertion of the norbornene fragment, followed by sequential insertion of the alkyne and then the norbornene. nih.gov This reversibility can influence the outcome of cascade reactions designed to build complex molecular scaffolds.

In palladium-catalyzed functionalization of alkenes, the initial nucleopalladation step can proceed through either a cis or trans pathway, which dictates the stereochemistry of the product. nih.gov Deuterium (B1214612) labeling studies are a powerful tool for elucidating these pathways. For example, the lack of a deuterium atom at a specific position in the product of a cyclization reaction can provide evidence against a trans-aminopalladation pathway and support a cis-oxypalladation mechanism. nih.gov The subsequent β-hydride elimination and re-insertion steps can lead to various regioisomers, and their distribution provides further insight into the reaction mechanism. nih.gov

Organocatalyzed Domino Reactions for Related Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. scilit.comsoton.ac.uk Domino, or cascade, reactions are particularly attractive as they allow for the formation of multiple bonds in a single operation, reducing the number of synthetic steps and purification procedures. scilit.comsoton.ac.uk

While specific examples of organocatalyzed domino reactions for the direct synthesis of 1,5-diazocan-2-one are not extensively detailed in the provided results, the principles can be applied to related systems like piperazin-2-ones and morpholin-2-ones. nih.gov For instance, a one-pot approach for the asymmetric synthesis of C3-substituted piperazin-2-ones and morpholin-2-ones has been developed. This sequence involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), with two of the three steps being stereoselectively catalyzed by a quinine-derived urea (B33335). nih.gov Such strategies offer efficient routes to privileged heterocyclic scaffolds. mdpi.com

The development of organocatalytic cascade reactions often utilizes specific activation modes, such as trienamine activation, to generate reactive intermediates that can undergo a series of consecutive reactions. mdpi.com This approach allows for the synthesis of complex polycyclic structures from simple starting materials. mdpi.com The investigation of organocatalytic activity in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, using catalysts derived from 1,2-benzenediamine, demonstrates the ongoing efforts to develop new and efficient organocatalysts. mdpi.com

Green Chemistry Principles in 1,5-Diazocan-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. ontosight.aijocpr.com This section explores the application of these principles to the synthesis of 1,5-diazocan-2-one and related cyclic amides.

Maximization of Atom Economy and Waste Minimization Strategies

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comacs.org Addition reactions are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, traditional methods for amide bond formation often use stoichiometric activating reagents, leading to the generation of significant amounts of waste. ucl.ac.uk

To improve atom economy and minimize waste in the synthesis of cyclic amides, catalytic methods are preferred. researchgate.net For example, the BHC Company's synthesis of Ibuprofen was redesigned from a six-step process with a 40% atom economy to a three-step process with a 77% atom economy, which could be increased to 100% by recovering and marketing the acetic acid byproduct. youtube.com This highlights the potential for significant waste reduction through process optimization.

Metrics such as the E-factor (Environmental factor), which measures the mass of waste produced per unit of product, are used to assess the environmental impact of a process. researchgate.net Catalytic reactions, particularly those involving hydrogenation, isomerization, and additions, generally have high atom economy. researchgate.net The development of one-pot and multicomponent reactions is another strategy to reduce waste by minimizing intermediate isolation and purification steps. nih.gov

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Characteristics | Atom Economy |

|---|---|---|

| Addition | Reactants combine to form a single product. | High |

| Rearrangement | A molecule's structure is rearranged. | High |

| Substitution | Part of a molecule is replaced by another atom or group. | Medium |

Development and Application of Safer Catalytic Systems

A key principle of green chemistry is the use of safer chemicals, including catalysts. jocpr.com This involves replacing toxic and hazardous catalysts with more benign alternatives. jocpr.comresearchgate.net

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, often in aqueous environments. nih.govacs.org Lipases, for instance, have been successfully used for the synthesis of amides, including cyclic amides. nih.govnih.gov A sustainable enzymatic method for amide bond formation using Candida antarctica lipase (B570770) B (CALB) has been developed, offering high yields and purity without the need for intensive purification. nih.gov Hydrolytic enzymes like lactamases and hydantoinases can be used for the conversion of lactams and cyclic imides. acs.org

Metal-Organic Frameworks (MOFs) and Nanocatalysts: These materials offer high surface area and tunable properties, leading to enhanced catalytic activity and selectivity. jocpr.comresearchgate.net Gold nanoparticles, for example, have shown excellent catalytic activity in oxidation reactions. jocpr.com

Earth-Abundant Metal Catalysts: There is a growing interest in replacing catalysts based on scarce and toxic metals like palladium and platinum with those based on more abundant and less toxic metals. jocpr.com

The development of these safer catalytic systems contributes to making pharmaceutical synthesis more sustainable. jocpr.comresearchgate.net

Table 2: Examples of Safer Catalytic Systems

| Catalyst Type | Example | Application in Amide Synthesis | Advantages |

|---|---|---|---|

| Biocatalysts | Candida antarctica lipase B (CALB) | Direct amidation of carboxylic acids and amines. nih.gov | High selectivity, mild conditions, biodegradable. nih.gov |

| Organocatalysts | Amidine-based catalysts | Asymmetric N-acylation of lactams. nih.gov | Metal-free, avoids toxic heavy metals. scilit.comsoton.ac.uk |

Utilization of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. ucl.ac.ukresearchgate.net

Green Solvents: Efforts are focused on replacing hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated solvents with greener alternatives. ucl.ac.ukresearchgate.net Examples of green solvents include:

Water: An ideal green solvent, though its use in amide synthesis can be challenging. bohrium.comrsc.org

Biomass-derived solvents: 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone are promising alternatives derived from renewable resources. bohrium.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These have unique properties and can be recycled, although some drawbacks exist. bohrium.comrsc.org Reactive Deep Eutectic Solvents (RDESs) can act as both the reaction medium and a reactant. rsc.org

Supercritical fluids: These can be used as reaction media, offering advantages in terms of easy separation. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent is the most ideal scenario from a green chemistry perspective, as it eliminates solvent-related waste and simplifies work-up. scispace.comsemanticscholar.org Solvent-free methods for amide synthesis, such as the direct reaction of an acid and urea in the presence of boric acid, have been reported. scispace.comsemanticscholar.org

Table 3: Comparison of Different Solvent Approaches in Amide Synthesis

| Approach | Examples of Media | Advantages | Disadvantages |

|---|---|---|---|

| Green Solvents | Water, 2-MeTHF, CPME, Ionic Liquids, DESs researchgate.netbohrium.comrsc.org | Reduced toxicity, renewable sources, potential for recycling. bohrium.comrsc.org | Can have limitations in solubility and reactivity. bohrium.com |

Energy-Efficient Protocols: Microwave and Ultrasound-Assisted Syntheses

Improving energy efficiency is another core principle of green chemistry. nih.gov Microwave (MW) and ultrasound (US) irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.govresearchgate.net

Microwave-Assisted Synthesis: Microwaves directly heat the reaction mixture, leading to rapid temperature increases and often enhanced reaction rates. nih.gov This technique has been applied to the synthesis of various heterocyclic compounds. researchgate.netsustech.edu

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation promotes reactions through acoustic cavitation, which creates localized high-temperature and high-pressure zones. nih.gov In a comparative study for the synthesis of isoindolo-1,2-diazine, ultrasound irradiation was found to be more efficient than both microwave and conventional heating, resulting in higher yields and shorter reaction times under milder conditions. nih.gov Ultrasound has also been shown to be effective in O-alkylation, α-bromination, and N-alkylation reactions. nih.gov

These energy-efficient methods can be particularly beneficial for synthesizing complex molecules and can contribute to more sustainable chemical processes. sustech.edu

Minimization of Unnecessary Derivatization and Protecting Group Usage

Research into the synthesis of 1,5-diazocan-2-one and related cyclic amides has produced several strategies that align with this principle. Traditional cyclization approaches often fail when precursor amines are unprotected. For instance, an attempted cyclization of a linear precursor via Boc-deprotection followed by treatment with sodium methoxide (B1231860) was reported to be unsuccessful in yielding the desired 1,5-diazocan-2-one. researchgate.net This highlights the challenges that necessitate either robust protecting group strategies or, more desirably, innovative protecting-group-free methods.

Advanced methodologies that circumvent these issues include:

Optimized Coupling Reagents: The use of powerful peptide coupling reagents can facilitate amide bond formation even in challenging medium-sized ring closures without the need for extensive protection. The BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent, for example, has been shown to be effective in the cyclization of an unprotected ζ-amino acid to afford a saturated chiral 1,5-diazocan-2-one in nearly quantitative yield. researchgate.net

Metal-Mediated Cyclization: Transition metals can be employed to template or catalyze cyclization reactions, often under conditions compatible with unprotected functional groups. Gold(I)-catalyzed cyclization has been demonstrated as a rapid and efficient method for creating cyclic peptides from precursors with unprotected side chains, proceeding through the addition of an amine to a propargyl group. nih.gov This principle of using metal catalysis to achieve cyclizations that would otherwise require protection is a key advanced strategy. researchgate.netnih.gov

Inherent Activating Groups: A particularly elegant strategy involves using a functional group that is part of the target scaffold to also act as an activating group for the cyclization. In one novel approach to 1,5-diazocan-2-ones, a sulfonamide moiety serves as both a key structural element and an activating group in the intramolecular nucleophilic addition of an amine to a cyclopropene. rsc.org This dual role obviates the need for a separate, temporary activating or protecting group.

Table 1: Strategies for Minimizing Protecting Group Usage

| Strategy | Example Reagent/Method | Key Advantage | Source(s) |

|---|---|---|---|

| Advanced Coupling Reagents | BOP reagent | Enables direct cyclization of unprotected amino acid precursors. | researchgate.net |

| Metal-Catalyzed Cyclization | Gold(I) complexes | Facilitates rapid macrocyclization in the presence of unprotected functional groups. | nih.gov |

| Functional Group as Activator | Sulfonamide-tethered cyclopropene cyclization | The sulfonamide group activates the reaction, avoiding a separate protecting group. | rsc.org |

The deliberate avoidance of protecting groups is not merely for convenience; certain protecting groups can lead to unexpected and problematic side reactions. For example, the Dmab protecting group, when used in the synthesis of cyclic peptides, has been observed to cause the formation of Nα-pyroglutamyl terminated impurities, complicating the synthesis. rsc.org Such findings further underscore the importance of developing synthetic routes with minimal derivatization.

Stereoselective Synthesis of 1,5-Diazocan-2-one Architectures

The biological activity of molecules is often intrinsically linked to their three-dimensional structure. Therefore, the ability to control the stereochemical outcome of a reaction—stereoselective synthesis—is paramount in modern medicinal and materials chemistry. For the 1,5-diazocan-2-one scaffold, which can contain multiple stereocenters, methods that allow for the precise construction of specific stereoisomers are of high value.

Chiral Auxiliary-Mediated Diastereoselective Cyclization

One established method for inducing stereoselectivity is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemistry of a subsequent reaction, after which it can be cleaved to yield the chiral product.

While specific examples detailing chiral auxiliary-mediated cyclization for 1,5-diazocan-2-one hydrochloride are not extensively documented, the principles are well-demonstrated in related heterocyclic and macrocyclic syntheses. For instance, diastereoselective cyclizations have been achieved using radicals derived from 1,3-dioxanes, where the chiral acetal (B89532) framework acts as a built-in auxiliary to control the stereochemistry of ring formation. nih.gov

In syntheses related to the 1,5-diazocan-2-one core, stereocontrol is often achieved by starting with a molecule from the "chiral pool," which can be considered a substrate-based control strategy mechanistically similar to using an auxiliary. For example, the total synthesis of the related homalium alkaloids has been achieved starting from the amino acid L-phenylalanine. researchgate.net In this case, the inherent chirality of the amino acid dictates the stereochemical outcome of the synthetic sequence, including the cyclization step, leading to an optically active 1,5-diazocan-2-one derivative.

Table 2: Examples of Stereocontrol in Cyclization

| Method | Chiral Source | Reaction Type | Outcome | Source(s) |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-phenylalanine | Multi-step synthesis involving cyclization | Formation of optically-active 1,5-diazocan-2-one derivative | researchgate.net |

| Chiral Auxiliary | Chiral 1,3-dioxane (B1201747) | Radical Cyclization | Diastereoselective formation of cyclic products | nih.gov |

Asymmetric Synthetic Routes to Chiral 1,5-Diazocan-2-ones

Asymmetric synthesis encompasses a broader range of techniques that generate chiral molecules from achiral or racemic precursors, with asymmetric catalysis being a particularly powerful approach. This method utilizes a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product.

The development of asymmetric routes to chiral 1,5-diazocan-2-ones and their precursors is an active area of research, drawing from a wide array of modern catalytic methods. rsc.orgnih.gov Key strategies that are applicable to this target scaffold include:

Asymmetric Catalysis: Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a robust tool for asymmetric synthesis. For example, chiral isothiourea catalysts have been used for the highly enantioselective N-acylation of N-aminoindoles, demonstrating a powerful method for creating chiral N-N axial chirality. rsc.org Similarly, organocatalytic [4+2] cycloaddition reactions have been developed to construct chiral heterocycles containing two nitrogen atoms, such as hexahydropyridazines, in high yield and enantioselectivity. nih.gov These types of catalytic reactions could be adapted to synthesize chiral precursors for 1,5-diazocan-2-one.

Chiral Pool Synthesis: As mentioned previously, utilizing readily available chiral starting materials, such as amino acids, remains a practical and effective strategy. The synthesis of a chiral 1,5-diazocan-2-one from a protected amino acid derivative exemplifies this approach, where the stereocenter is carried through from the starting material to the final product. researchgate.net

The field of asymmetric synthesis of 1,2-diamines, which are key structural motifs within the 1,5-diazocan-2-one ring, is rich with catalytic methods. These include the diamination of olefins, aza-Mannich reactions, and the ring-opening of aziridines, all of which provide pathways to the chiral building blocks necessary for constructing complex chiral molecules like this compound. nih.gov

Table 3: Asymmetric Strategies for Chiral Heterocycle Synthesis

| Strategy | Catalyst/Method | Transformation | Relevance | Source(s) |

|---|---|---|---|---|

| Organocatalysis | Chiral Isothiourea | Asymmetric N-acylation | Creates chiral C-N bonds, a key step in precursor synthesis. | rsc.org |

| Organocatalysis | Secondary Amine Catalyst | Asymmetric [4+2] Cycloaddition | Forms chiral nitrogen-containing heterocycles. | nih.gov |

| Chiral Pool | Amino Acids | Multi-step synthesis | Provides enantiomerically pure starting materials. | researchgate.net |

Mechanistic Investigations of 1,5 Diazocan 2 One Formation and Reactivity

Elucidation of Reaction Pathways and Transition State Geometries

The formation of cyclic structures like 1,5-diazocan-2-one (B1629719) often proceeds through multi-step reaction pathways that involve distinct transition states. A transition state represents the highest energy point along the reaction coordinate, and its geometry dictates the stereochemical and regiochemical outcome of the reaction. youtube.com For a multi-step reaction, there will be a corresponding number of transition states, with the step having the highest activation energy being the rate-determining step. youtube.com

Computational methods, such as those using software like Avogadro and ORCA, are instrumental in predicting the geometry of these transition states. youtube.com These calculations can model the breaking and forming of bonds and help identify the lowest energy pathway from reactants to products. youtube.com For instance, in related cyclization reactions, the stereoelectronics of the transition state, which describes the optimal spatial arrangement of orbitals, is a key factor in determining the product distribution. researchgate.net

The pathway to 1,5-diazocan-2-one can be conceptualized as an intramolecular condensation. The process involves the formation of an amide bond within a molecule containing both an amine and a carboxylic acid derivative. The geometry of the transition state for this cyclization will be influenced by the strain of the forming eight-membered ring and the orientation of the reacting functional groups.

Characterization of Key Intermediates in Azocane (B75157) Ring Formation and Transformations

The formation and subsequent reactions of the 1,5-diazocan-2-one ring can proceed through several key reactive intermediates.

Ring-opening reactions of related nitrogen-containing heterocycles can lead to the formation of zwitterionic and electrophilic ketene (B1206846) intermediates. beilstein-journals.orgnih.gov For example, the reaction of aziridines with ethoxycarbonylketenes, generated from diazo esters, produces zwitterionic intermediates. beilstein-journals.org These intermediates can then undergo further transformations.

In a similar vein, the ring-opening of electron-deficient cyclopropenes can generate a zwitterionic intermediate that rearranges to a functionalized alkenyl ketene. nih.gov These highly electrophilic ketene intermediates are valuable synthons for constructing various nitrogen-containing heterocycles. nih.govresearchgate.netcardiff.ac.uk While not directly documented for 1,5-diazocan-2-one itself, it is plausible that under certain conditions, ring-opening could lead to analogous zwitterionic or ketene species, which would be highly reactive towards nucleophiles. The presence of polar functional groups and solvents can favor the formation of such zwitterionic intermediates. nih.gov

Cyclic imines are common intermediates in the chemistry of nitrogen heterocycles. masterorganicchemistry.com They can be formed through intramolecular condensation of a molecule containing both an amine and a ketone or aldehyde. masterorganicchemistry.com In the context of 1,5-diazocan-2-one, decomposition or rearrangement pathways could potentially involve the formation of a cyclic imine intermediate. For instance, hydrolysis of the lactam followed by oxidation and decarboxylation could conceivably lead to a cyclic imine.

Cyclic imines are electrophilic at the carbon atom of the C=N bond and are susceptible to attack by nucleophiles. nih.gov They can also participate in cycloaddition reactions. researchgate.net The formation of such an intermediate would significantly alter the reactivity of the original 1,5-diazocan-2-one ring system. Mechanistic studies on the van Leusen imidazole (B134444) synthesis have identified the in situ generation of N-methyleneformamide, which acts as a catalyst by forming an iminium ion intermediate with a cyclic imine. researchgate.net

Kinetic and Thermodynamic Parameters Governing Cyclization Processes

The formation of cyclic compounds is governed by both kinetic and thermodynamic factors. The rate of the cyclization reaction is determined by the activation energy (a kinetic parameter), while the stability of the product relative to the starting material is determined by the change in Gibbs free energy (a thermodynamic parameter). researchgate.net

For the formation of 1,5-diazocan-2-one, the cyclization of a linear precursor must overcome an activation barrier. The height of this barrier is influenced by factors such as ring strain in the transition state and the entropy cost of bringing the reactive ends of the molecule together. Eight-membered rings, such as the diazocanone ring, often have significant transannular strain, which can increase the activation energy and disfavor their formation thermodynamically compared to smaller rings.

Table 1: Factors Influencing Cyclization Processes

| Parameter | Description | Influence on 1,5-Diazocan-2-one Formation |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the cyclization reaction. | A higher Ea, potentially due to ring strain in the transition state, will slow down the rate of formation. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the cyclization. | A negative ΔH (exothermic) favors the product from an energetic standpoint. Ring strain can make ΔH less favorable. |

| Entropy of Reaction (ΔS) | The change in disorder during the cyclization. | Cyclization is generally entropically disfavored as it reduces the degrees of freedom of the molecule. |

Influence of Solvent Polarity and Catalytic Species on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. Solvent polarity can influence the stability of charged intermediates and transition states. For reactions involving the formation of zwitterionic intermediates, polar solvents are generally preferred as they can stabilize the separated charges. nih.gov

Catalysts are substances that increase the rate of a reaction without being consumed. In the context of 1,5-diazocan-2-one formation, both acid and base catalysis can play a role. Acid catalysis can activate a carbonyl group towards nucleophilic attack by protonation. Base catalysis can deprotonate a nucleophile, increasing its reactivity. For instance, in the synthesis of diazirines, the choice of oxidant and the presence of ammonia (B1221849) as a base are crucial. researchgate.net Similarly, in the van Leusen imidazole synthesis, a decomposition product of one of the reagents was found to act as a catalyst. researchgate.net

The choice of solvent and catalyst can therefore be used to steer the reaction towards the desired product and to control the reaction rate. For the synthesis of 1,5-diazocan-2-one, a systematic study of different solvents and catalysts would be necessary to optimize the reaction conditions.

Chemical Reactivity and Transformations of the 1,5 Diazocan 2 One Core

Functional Group Interconversions and Modifications on the Azocane (B75157) Scaffold

The 1,5-diazocan-2-one (B1629719) ring system allows for a variety of functional group modifications, primarily centered on the two nitrogen atoms. These transformations are essential for building molecular diversity and for the total synthesis of complex natural products like the Homalium alkaloids. nih.govrsc.org

Key modifications involve the secondary amine at the N5 position and the amide nitrogen at the N1 position. The N5 amine, being a typical secondary amine, readily undergoes acylation and alkylation reactions. libretexts.org For synthetic purposes, it is often necessary to install protecting groups. The tert-butyloxycarbonyl (Boc) group is a common choice, though its removal under acidic conditions can sometimes trigger ring cleavage. rsc.org

A significant strategy in modifying the scaffold involves the use of sulfonamides. The sulfonamide moiety can serve as both an activating and a stabilizing functional group. nih.govnih.gov For instance, in metal-templated cyclization approaches to form the diazocanone ring, installing the sulfonyl group prior to cyclization is a required strategy to prevent decomposition pathways. rsc.org A range of sulfonyl groups can be employed, demonstrating tolerance to steric hindrance, although electron-withdrawing substituents on the sulfonyl group can diminish the nucleophilicity of the corresponding conjugate base, thus limiting the reaction scope. nih.govrsc.org

Reductive amination is another method used to introduce substituents onto the scaffold. rsc.org Furthermore, the synthesis of the alkaloid homaline (B1203132) involves N-methylation of the 1,5-diazocan-2-one core, which can be achieved using reagents like paraformaldehyde and sodium cyanoborohydride. researchgate.netresearchgate.net

The lactam carbonyl group itself can be a site for transformation, such as reduction to the corresponding cyclic amine using powerful reducing agents like lithium aluminium hydride (LiAlH4). imperial.ac.uk

Table 1: Selected Functional Group Interconversions on the 1,5-Diazocan-2-one Scaffold

| Reaction Type | Reagent/Condition | Position(s) Affected | Product Type | Reference(s) |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl, MsCl) | N1 or N5 | Sulfonamide | nih.govrsc.org |

| N-Alkylation | Alkyl halides | N5 | Tertiary amine | libretexts.orgmsu.edu |

| N-Methylation | Paraformaldehyde, Sodium cyanoborohydride | N5 | N-Methylated diazocanone | researchgate.net |

| N-Acylation | Acid chlorides, Anhydrides | N5 | N-Acyl diazocanone | libretexts.org |

| Boc Protection | Boc₂O | N5 | N-Boc protected diazocanone | researchgate.net |

| Boc Deprotection | Trifluoroacetic acid (TFA) | N5 | Free amine (potential for ring cleavage) | rsc.orgresearchgate.net |

| Lactam Reduction | Lithium aluminium hydride (LiAlH₄) | C2 (Carbonyl) | Cyclic diamine | imperial.ac.uk |

Ring-Opening and Ring-Expansion Reactions of the Eight-Membered Lactam

The eight-membered ring of 1,5-diazocan-2-one is subject to both ring-opening and ring-expansion reactions, often driven by the release of ring strain or the strategic cleavage of specific bonds.

Ring-Opening Reactions: A notable instance of ring-opening occurs upon the deprotection of certain derivatives. For example, the removal of an N-Boc protecting group from a related bicyclic precursor to the 1,5-diazocan-2-one system can lead to facile ring cleavage and subsequent decomposition through a cyclic imine intermediate. rsc.org Another significant synthetic strategy involves the reductive cleavage of an N-N bond in bicyclic pyrazolidinone precursors. Treatment of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-ones with Raney nickel effectively cleaves the N-N bond to furnish the saturated 1,5-diazocan-2-one core in high yields. rsc.orgresearchgate.net This desymmetrization approach has been utilized to create libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

Ring-Expansion Reactions: The formation of the 1,5-diazocan-2-one ring itself can be achieved through ring-expansion reactions. One documented method involves a transamidative ring expansion. Starting from an N-(3-chloropropyl)-4-phenylazetidin-2-one (a four-membered β-lactam), amination with liquid ammonia (B1221849) followed by N-methylation leads to the formation of a (±)-5-Methyl-4-phenyl-1,5-diazacyclooctan-2-one. researchgate.net This process expands the four-membered ring into the eight-membered diazocanone system. Such reactions are typically driven by the formation of a more stable, albeit strained, medium-sized ring from a highly strained smaller ring. chemistrysteps.com

Table 2: Ring-Opening and Ring-Expansion Reactions Involving the 1,5-Diazocan-2-one System

| Reaction Class | Substrate Type | Reagent/Condition | Key Transformation | Product Core | Reference(s) |

| Ring-Opening | Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one | Raney Nickel, propan-2-ol | Reductive cleavage of N-N bond | 1,5-Diazocan-2-one | rsc.orgresearchgate.net |

| Ring-Opening | N-Boc protected diazocanone precursor | Acid (e.g., TFA) | Cleavage following deprotection | Decomposition via cyclic imine | rsc.org |

| Ring-Expansion | N-(3-chloropropyl)azetidin-2-one | Liquid ammonia, then methylation | Transamidative ring expansion | 1,5-Diazocan-2-one | researchgate.net |

Reactivity Profile of the Lactam Carbonyl and Amine Nitrogens

The reactivity of the 1,5-diazocan-2-one core is dominated by the lactam functionality and the secondary amine. The two nitrogen atoms exhibit distinct reactivity profiles.

Amine Nitrogen (N5): The exocyclic secondary amine at the N5 position behaves as a typical nucleophile. It readily participates in alkylation reactions with alkyl halides and acylation reactions with acid chlorides or anhydrides. libretexts.org However, direct alkylation can be complicated by polyalkylation, as the product amine can compete with the starting material for the alkylating agent. libretexts.orgmsu.edu The basicity of this nitrogen allows for salt formation with acids. mnstate.edu Its reaction with sulfonyl chlorides, like benzenesulfonyl chloride, can be used to form stable sulfonamides, a reaction that also forms the basis of the Hinsberg test to distinguish amine classes. msu.edu

Lactam Nitrogen and Carbonyl (N1-C2): The N1 nitrogen is part of an amide (lactam) and is significantly less nucleophilic and basic than the N5 amine. This is due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. libretexts.org Consequently, it does not typically undergo the same alkylation or acylation reactions as the N5 amine under standard conditions.

The lactam carbonyl group (C2) is an electrophilic center. Its primary reactivity involves nucleophilic attack, most notably in reduction and hydrolysis reactions. Strong reducing agents like LiAlH₄ can reduce the amide to an amine, converting the 1,5-diazocan-2-one into a 1,5-diazocane. imperial.ac.uk While the amide bond is generally stable, it can be hydrolyzed under harsh acidic or basic conditions, leading to ring-opening. The reactivity of the lactam carbonyl is critical for its biological function in contexts where it acts as an acylating agent, for example, in enzyme inhibitors. nih.gov The geometry and ring strain at the lactam nitrogen influence this reactivity. nih.gov

The reaction with nitrous acid (HONO) would be expected to differ at the two nitrogens. The secondary amine at N5 would likely form an N-nitrosamine, which are often carcinogenic, while the lactam nitrogen would be unreactive under the same conditions. msu.edulibretexts.org

Transannular Interactions and Conformational Dynamics within the 1,5-Diazocan-2-one Ring System

As an eight-membered ring, the 1,5-diazocan-2-one system is classified as a medium-sized ring. Such rings are subject to significant conformational constraints and unfavorable non-bonding interactions across the ring, known as transannular strain or Prelog strain. wikipedia.org This strain arises from the lack of space in the ring's interior, which forces substituents and hydrogen atoms on non-adjacent carbons into close proximity. wikipedia.org

The difficulty in synthesizing eight-membered rings via conventional cyclization is a direct consequence of these dynamics, which involve both enthalpic costs from strain and unfavorable entropic factors compared to their linear precursors. nih.govrsc.org

In the 1,5-diazocan-2-one ring, a key transannular interaction can occur between the lone pair of the N5 amine nitrogen and the electrophilic carbonyl carbon at C2. This interaction is a form of intramolecular nucleophilic attack, which can influence the ground-state conformation and the reactivity of both functional groups. Spectroscopic studies on related medium-ring amino ketones have provided direct evidence for such interactions. rsc.org

Derivatization and Analog Synthesis of 1,5 Diazocan 2 One Scaffolds

Strategies for Scaffold Diversification and Modification

The generation of diverse analogs based on the 1,5-diazocan-2-one (B1629719) scaffold is essential for structure-activity relationship (SAR) studies. A variety of synthetic strategies have been employed to introduce structural modifications at different positions of the diazocane ring.

One key approach involves the modification of the starting materials prior to the cyclization step that forms the eight-membered ring. For instance, in the synthesis of 1,5-diazocan-2-ones via the cyclization of tethered sulfonamides to cyclopropenes, diversification can be achieved by varying the substituents on the cyclopropene (B1174273), the sulfonamide, and the tether connecting them. nih.govrsc.orgresearchgate.net A study by Rubin and colleagues demonstrated the preparation of a series of linear sulfonamides by treating a common primary amine precursor with various sulfonyl chlorides, leading to diverse 1,5-diazocan-2-one analogs upon cyclization. rsc.org

Ring expansion strategies have also emerged as a powerful tool for constructing and diversifying medium-sized rings like the 1,5-diazocan-2-one core. mdpi.comnih.govresearchgate.netwhiterose.ac.uk These methods often involve the cleavage of a bond in a smaller, more readily accessible bicyclic precursor to generate the desired eight-membered ring. For example, the fragmentation of 1,5-diazabicyclo[3.3.1]nonan-2-ones and the reductive N–N scission of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-ones are established methods for accessing the 1,5-diazocin-2-one core. rsc.orgrsc.org

Multi-component reactions (MCRs) offer an efficient pathway to scaffold diversification by combining three or more reactants in a single step to generate complex products. mdpi.comnih.govnih.govmdpi.com While specific MCRs for the de novo synthesis of the 1,5-diazocan-2-one ring are not extensively reported, the functional groups on a pre-formed scaffold can be elaborated using MCRs to introduce diversity.

Post-cyclization modifications of the 1,5-diazocan-2-one scaffold provide another avenue for diversification. Functional groups on the ring, such as amino or carboxyl groups, can be derivatized through standard peptide coupling and alkylation reactions to introduce a wide range of substituents.

Table 1: Synthetic Strategies for Diversification of the 1,5-Diazocan-2-one Scaffold

| Strategy | Description | Key Advantages |

|---|---|---|

| Pre-cyclization Modification | Variation of substituents on the linear precursors before the ring-forming reaction. | Allows for the introduction of diversity at multiple positions early in the synthesis. |

| Ring Expansion Reactions | Formation of the eight-membered ring from a smaller bicyclic precursor. | Provides access to complex scaffolds that are challenging to synthesize via direct cyclization. |

| Multi-component Reactions (MCRs) | Combination of three or more components in a single reaction to build complexity. | High step and atom economy, rapid generation of diverse structures. |

| Post-cyclization Derivatization | Modification of functional groups on the pre-formed 1,5-diazocan-2-one ring. | Useful for late-stage diversification and fine-tuning of properties. |

Combinatorial Chemistry Approaches for Library Generation based on the Azocane (B75157) Core

Combinatorial chemistry has become an indispensable tool in drug discovery for the rapid synthesis of large numbers of compounds for high-throughput screening. nih.govnih.govuniroma1.itbohrium.com The principles of combinatorial synthesis, particularly solid-phase synthesis, are well-suited for the generation of libraries based on the 1,5-diazocan-2-one scaffold.

Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures. nih.gov A general approach for the solid-phase synthesis of a 1,5-diazocan-2-one library would involve attaching a suitable building block to a solid support, followed by a sequence of reactions to construct and diversify the diazocane ring.

A notable example of a combinatorial library synthesis of a related scaffold is the generation of a 10,000-member 1,5-benzodiazepine-2-one library. nih.gov In this work, a 3-amino-1,5-benzodiazepine-2-one scaffold was attached to a resin, and diversity was introduced by reacting the amino and aniline functionalities with a variety of building blocks. nih.gov A similar "split-and-pool" strategy could be envisioned for the 1,5-diazocan-2-one core, where a resin-bound intermediate is divided into portions, each of which is reacted with a different building block, and then the portions are recombined for the subsequent reaction step.

The design of a combinatorial library based on the 1,5-diazocan-2-one scaffold would involve the selection of a core structure and several points of diversity. For instance, the two nitrogen atoms and various positions on the carbon backbone could serve as points for introducing a wide array of chemical functionalities through the use of diverse building blocks such as carboxylic acids, amines, and alkylating agents.

Table 2: A Representative Solid-Phase Synthesis Approach for a 1,5-Diazocan-2-one Library

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Functionalization | Attachment of a suitable starting material (e.g., an amino acid) to a solid support. | Anchoring the synthesis to a solid phase for ease of handling and purification. |

| 2. Chain Elongation | Stepwise addition of building blocks to construct the linear precursor of the diazocane. | Building the backbone of the target molecule. |

| 3. Cyclization | On-resin intramolecular reaction to form the 1,5-diazocan-2-one ring. | Formation of the core scaffold. |

| 4. Diversification | Reaction of functional groups on the scaffold with a variety of reagents. | Introduction of diversity at multiple positions. |

| 5. Cleavage | Release of the final compounds from the solid support. | Isolation of the library members. |

Synthesis of Fused and Spirocyclic Azocane Derivatives

The synthesis of fused and spirocyclic derivatives of the 1,5-diazocan-2-one scaffold introduces conformational constraints and three-dimensional complexity, which can lead to enhanced biological activity and selectivity.

Fused derivatives can be prepared by constructing an additional ring that shares one or more bonds with the diazocane core. One synthetic strategy involves the use of a substituted 1,5-diazocan-2-one with functional groups that can participate in a subsequent ring-closing reaction. For example, a tetracyclic indole derivative containing a 1,5-diazocine ring was synthesized as a potential inhibitor of the hepatitis C virus NS5B polymerase. researchgate.net The synthesis involved the cyclization of a precursor containing a substituted indole moiety to form the eight-membered diazocine ring. researchgate.net

Spirocyclic derivatives, where a single atom is common to both rings, represent another important class of modified 1,5-diazocan-2-one architectures. The synthesis of spirocycles often involves intramolecular cyclization reactions where a nucleophilic group on a side chain attacks a carbon atom of the diazocane ring. Dearomatization reactions can be a powerful method for the synthesis of spirocyclic systems. whiterose.ac.uknih.gov For example, the dearomatizing intramolecular diamination of phenols has been used to create complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit. whiterose.ac.uknih.gov A similar strategy could potentially be adapted to generate spirocyclic 1,5-diazocan-2-one derivatives.

The synthesis of multifunctional spirocyclic azetidines has been achieved from cyclic carboxylic acids, and these spirocyclic building blocks have been incorporated into bioactive molecules. nih.gov This highlights the potential of incorporating spirocyclic motifs into the 1,5-diazocan-2-one scaffold to explore new chemical space.

Methodologies for the Preparation of Modified 1,5-Diazocan-2-one Architectures as Chemical Probes

Chemical probes are essential tools for studying the biological functions of proteins and other biomolecules. rug.nlnih.govethz.ch The modification of the 1,5-diazocan-2-one scaffold to create chemical probes involves the incorporation of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), and sometimes a reactive group for covalent labeling of the target protein. nih.gov

The synthesis of these modified architectures typically involves the conjugation of the reporter group to a functional handle on the 1,5-diazocan-2-one scaffold. This can be achieved by introducing a reactive functional group, such as an amine, carboxylic acid, or alkyne, onto the diazocane ring. This functional group can then be coupled with a reporter molecule that has a complementary reactive group.

For example, a biotinylated 1,5-diazocan-2-one derivative could be prepared by reacting an amino-functionalized diazocanone with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester. nih.govnih.gov Similarly, a fluorescently labeled probe could be synthesized by coupling a fluorescent dye, such as fluorescein or rhodamine, to the diazocanone scaffold. researchgate.netrsc.orgnih.gov

Modular approaches to the synthesis of chemical probes have been developed to streamline the process of probe discovery. rug.nlnih.gov These approaches often involve the separate synthesis of a ligand (the 1,5-diazocan-2-one core), a reporter group, and a reactive group, which are then assembled in the final steps of the synthesis. This allows for the rapid generation of a variety of probes with different combinations of these components.

Table 3: Common Reporter Groups and Linkage Chemistries for Chemical Probe Synthesis

| Reporter Group | Function | Common Linkage Chemistry |

|---|---|---|

| Biotin | Affinity tag for pull-down experiments and detection with streptavidin conjugates. | Amide bond formation (e.g., with an amine on the scaffold). |

| Fluorescent Dyes (e.g., FITC, Rhodamine) | Visualization in fluorescence microscopy and other fluorescence-based assays. | Amide or thiourea bond formation. |

| Alkyne/Azide | Bioorthogonal handles for "click" chemistry-based conjugation to other molecules. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). |

Theoretical and Computational Chemistry of 1,5 Diazocan 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic characteristics of molecules. These methods allow for the detailed investigation of molecular orbitals and electron density, which are key to understanding chemical stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular stability and reactivity of chemical compounds. The stability of a molecule is often correlated with its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger energy gap implies higher stability and lower chemical reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify and predict the reactive behavior of a molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η, where μ = -χ is the chemical potential).

These quantum chemical parameters provide a framework for comparing the reactivity of different 1,5-diazocan-2-one (B1629719) derivatives and understanding their chemical behavior in various environments.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | -0.95 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | 0.95 |

| Energy Gap | ΔE | 7.55 |

| Electronegativity | χ | 4.73 |

| Chemical Potential | μ | -4.73 |

| Chemical Hardness | η | 3.78 |

| Chemical Softness | S | 0.26 |

| Electrophilicity Index | ω | 2.96 |

The eight-membered ring of the 1,5-diazocan-2-one scaffold is highly flexible, allowing it to adopt numerous conformations. Understanding this conformational landscape is crucial, as the biological activity and chemical reactivity of the molecule are often dependent on its three-dimensional shape.

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformations (local minima). Techniques such as conformational searches using molecular mechanics or higher-level quantum chemical calculations can identify various low-energy structures, such as boat-chair, twist-boat, and crown conformations. By calculating the relative energies of these conformers, it is possible to predict the most populated and therefore most likely structures to be found under experimental conditions. This analysis provides a static picture of the molecule's preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insight into static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

For a system like this compound in an aqueous solution, MD simulations can reveal:

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformations, providing information on the flexibility of the ring system and the energy barriers between conformers.

Solvent Interactions: It allows for the detailed analysis of how the molecule interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds.

Ion Pairing: The dynamic interaction between the protonated diazocane ring and the chloride counter-ion can be monitored to understand the stability and behavior of the salt in solution.

These simulations provide a bridge between the static, gas-phase picture from quantum chemistry and the dynamic reality of the molecule in a biological or chemical environment.

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

Application of High-Field Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Stereochemical Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of "1,5-Diazocan-2-one hydrochloride" in solution. osti.gov The power of high-field NMR lies in its ability to enhance spectral resolution and sensitivity, which is crucial for deciphering the complex spin systems present in cyclic molecules. osti.govfrontiersin.org

The process of structural elucidation begins with one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR. In the ¹H NMR spectrum of "this compound," the chemical shifts, coupling constants, and integration of the proton signals provide initial information about the different types of protons and their connectivity within the eight-membered ring. For instance, the protons adjacent to the nitrogen atoms and the carbonyl group will exhibit characteristic chemical shifts due to the influence of these heteroatoms.

To gain deeper insights and overcome signal overlap that can occur in 1D spectra, researchers utilize two-dimensional (2D) NMR experiments. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone of the diazocanone ring. By identifying which protons are coupled to each other, the sequential arrangement of methylene (B1212753) groups can be established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the ¹³C chemical shifts based on the already assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry and conformation of the molecule in solution. It detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. The presence or absence of NOE cross-peaks between specific protons provides critical information about the relative orientation of substituents and the puckering of the diazocane ring, allowing for the assignment of its preferred conformation(s) in solution.

The use of high-field instruments (e.g., 600 MHz and above) significantly improves the quality and information content of these spectra, making the detailed structural and stereochemical analysis of "this compound" feasible and accurate. frontiersin.orgnih.gov

X-ray Crystallographic Studies for Solid-State Molecular Architecture and Intermolecular Interactions

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers a precise and definitive picture of its three-dimensional architecture in the solid state. This technique involves irradiating a single crystal of "this compound" with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

The key insights gained from X-ray crystallographic studies of "this compound" include:

Precise Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of all bond lengths (e.g., C-C, C-N, C=O) and bond angles within the molecule. This data is fundamental for understanding the strain and geometry of the eight-membered ring.

Conformation in the Solid State: The crystal structure reveals the exact conformation adopted by the "this compound" molecule in the crystalline lattice. This can be compared with the solution-state conformation determined by NMR to understand the influence of the crystal packing forces.

Intermolecular Interactions: A crucial aspect of X-ray crystallographic analysis is the identification and characterization of intermolecular interactions. In the case of "this compound," these interactions are expected to be dominated by hydrogen bonding. The protonated nitrogen atom and the N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the chloride anion can act as hydrogen bond acceptors. The crystal structure will reveal the precise geometry and network of these hydrogen bonds, which dictate how the molecules are arranged in the crystal lattice. This information is vital for understanding the physical properties of the solid material, such as its melting point and solubility.

The detailed molecular and supramolecular information obtained from X-ray crystallography is complementary to the data obtained from NMR spectroscopy, providing a complete picture of the structural features of "this compound."

Mass Spectrometry Techniques for Reaction Monitoring and Mechanistic Pathway Tracing

Mass spectrometry (MS) is an indispensable tool in the study of "this compound," particularly for monitoring its synthesis and elucidating the mechanistic pathways of its formation and potential reactions. This technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the compound and its fragments.

Reaction Monitoring:

During the synthesis of "this compound," mass spectrometry can be used to monitor the progress of the reaction in real-time or by analyzing aliquots taken from the reaction mixture. By identifying the m/z values of the starting materials, intermediates, the desired product, and any byproducts, chemists can optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of "this compound." Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for this purpose, as they combine the separation capabilities of chromatography with the detection power of mass spectrometry.

Mechanistic Pathway Tracing:

Mass spectrometry is also a powerful tool for investigating the mechanism of chemical reactions involving "this compound." By using isotopically labeled starting materials (e.g., using ¹³C, ¹⁵N, or deuterium), researchers can trace the fate of specific atoms throughout the reaction. For example, by synthesizing a precursor with a ¹³C-labeled carbonyl group, the mass of the resulting "this compound" and its fragments in the mass spectrum will be shifted by one mass unit. This allows for the unambiguous identification of which atoms are incorporated into the final product and can help to confirm or refute proposed reaction mechanisms.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the detected ions, further aiding in the identification of unknown intermediates and byproducts.

Advanced Vibrational Spectroscopy (e.g., Raman, IR) for Studying Molecular Dynamics and Bonding (Focus on methodology, not specific property data)

Advanced vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the bonding and molecular dynamics of "this compound." These methods are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure and the types of chemical bonds they contain.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. When the frequency of the IR radiation matches the frequency of a specific molecular vibration, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. For "this compound," key vibrational modes that can be studied by IR spectroscopy include:

C=O stretch: The carbonyl group will exhibit a strong and characteristic absorption band, the position of which is sensitive to its environment (e.g., hydrogen bonding).

N-H stretch: The N-H bonds will also show characteristic stretching vibrations.

C-N stretch: The stretching vibrations of the carbon-nitrogen bonds within the ring can be identified.

CH₂ bends and stretches: The various bending and stretching modes of the methylene groups in the ring will appear in the fingerprint region of the spectrum.

By analyzing the positions, intensities, and shapes of these absorption bands, information about the functional groups present in the molecule and the nature of the intermolecular interactions can be obtained.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. A key advantage of Raman spectroscopy is that it is often more sensitive to symmetric vibrations and bonds involving non-polar groups, which may be weak or inactive in the IR spectrum. For "this compound," Raman spectroscopy can provide additional information about the vibrations of the carbon backbone and other symmetric modes.

Studying Molecular Dynamics:

Both IR and Raman spectroscopy can be used to study the molecular dynamics of "this compound." For example, by studying how the vibrational spectra change with temperature, information about conformational changes and phase transitions can be obtained. Furthermore, by using advanced techniques such as two-dimensional infrared (2D-IR) spectroscopy, it is possible to study the coupling between different vibrational modes and to follow energy transfer processes within the molecule on very fast timescales. This provides a detailed picture of the molecule's dynamic behavior at the atomic level.

Role of 1,5 Diazocan 2 One Hydrochloride As a Key Synthetic Intermediate

Precursor in the Total Synthesis of Complex Natural Products and Analogues

The 1,5-diazocan-2-one (B1629719) core is present in a select group of natural products, most notably the Homalium alkaloids, which are biogenically derived from spermine. nih.gov These unique bis-azalactam alkaloids, isolated from the leaves of Homalium pronyense, have been the focus of numerous synthetic efforts over several decades. nih.govresearchgate.net The synthesis of these complex structures often involves the strategic formation of the eight-membered diazocanone ring as a key step.

Beyond naturally occurring compounds, the 1,5-diazocan-2-one framework has been effectively exploited as a central scaffold in the design of synthetic therapeutic agents and molecular probes. nih.govrsc.org Its conformationally constrained structure makes it an ideal starting point for creating peptidomimetics and other complex analogues. Notable examples include:

BDBM50171126 : A diazocan-based peptomimetic that acts as a selective inhibitor of caspase-1. nih.govrsc.org Compounds in this class have demonstrated potential anti-inflammatory and analgesic properties in preclinical models. nih.govrsc.org

SM-337 : This compound is a conformationally constrained mimetic of the endogenous IAP (Inhibitor of Apoptosis Protein) antagonist, Smac. nih.govrsc.org Smac mimetics represent a promising class of potential anti-tumor drugs. nih.govrsc.org

In the synthesis of these molecules, the 1,5-diazocan-2-one unit provides a rigid and predictable three-dimensional structure, allowing for the precise orientation of functional groups necessary for biological activity. The hydrochloride salt of a precursor amine is often used as a stable, crystalline solid that facilitates handling and purification before its elaboration into the final diazocanone ring system. nih.gov

| Compound Name/Class | Significance | Reference |

|---|---|---|

| Homalium Alkaloids | Naturally occurring bis-azalactam compounds. | nih.govresearchgate.net |

| BDBM50171126 | Synthetic selective caspase-1 inhibitor. | nih.govrsc.org |

| SM-337 | Synthetic Smac mimetic with potential anti-tumor activity. | nih.govrsc.org |

Building Block in the Construction of Diverse Heterocyclic Frameworks

The assembly of medium-sized rings like the 1,5-diazocan-2-one core is a known synthetic challenge. rsc.org However, modern synthetic methods have transformed this challenge into an opportunity, using the diazocanone scaffold as a foundational building block for a wide array of more complex heterocyclic frameworks. rsc.org 1,5-Diazocan-2-one hydrochloride and its precursors are pivotal starting points for these constructions.

One powerful strategy involves a metal-templated, strain-release-driven intramolecular cyclization. rsc.orgrsc.org For instance, a primary amine hydrochloride can serve as a common precursor to a series of linear sulfonamides. nih.gov These linear molecules are then induced to cyclize via an 8-exo-trig nucleophilic addition, efficiently forming the eight-membered ring. rsc.orgrsc.org This methodology allows for the creation of bicyclic structures and related frameworks, such as diazepinones and diazecanones, which have shown potential antitumor activity. rsc.org

The synthesis often begins with a readily available precursor like tert-butyl (3-(benzylamino)propyl)carbamate hydrochloride, which is acylated. nih.gov Subsequent removal of the carbamate protecting group with anhydrous HCl yields the desired primary amine hydrochloride salt. nih.govrsc.org This salt is a key intermediate that can be reacted with various sulfonyl chlorides to generate a diverse set of linear precursors, each poised for cyclization into a unique 1,5-diazocan-2-one derivative. nih.gov This modular approach highlights the role of the hydrochloride intermediate as a versatile building block for generating a family of related but distinct heterocyclic structures.

Utility in Scaffold-Oriented Synthesis and Diversity-Oriented Synthesis for Chemical Space Exploration

Scaffold-oriented synthesis and diversity-oriented synthesis (DOS) are powerful strategies in medicinal chemistry aimed at systematically exploring chemical space to discover new biologically active molecules. nih.gov These approaches focus on creating collections of structurally diverse compounds based on a common core or scaffold. The 1,5-diazocan-2-one framework, accessed via its hydrochloride precursors, is exceptionally well-suited for these applications.